N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-{[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with hexyl halide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(2-{[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)METHYLAMINE: A similar compound without the sulfonamide group.
4-METHYLBENZENE-1-SULFONAMIDE: A simpler sulfonamide derivative.
Uniqueness
N-(2-{[(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzimidazole core, a hexyl group, and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler or structurally different compounds.
Properties
Molecular Formula |
C27H32N4O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H32N4O2S/c1-3-4-5-10-19-31-26-14-9-8-13-25(26)29-27(31)28-20-22-11-6-7-12-24(22)30-34(32,33)23-17-15-21(2)16-18-23/h6-9,11-18,30H,3-5,10,19-20H2,1-2H3,(H,28,29) |
InChI Key |
FQCVHQHWQNKLNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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